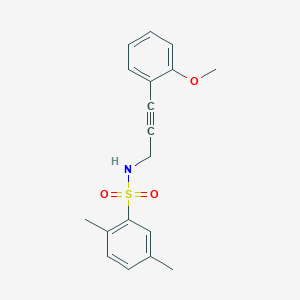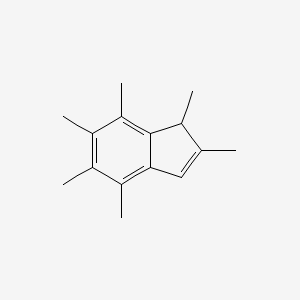
Heptyl 3,5-dinitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptyl 3,5-dinitrobenzoate is an organic compound with the molecular formula C14H18N2O6 and a molecular weight of 310.3025 g/mol . . This compound is characterized by the presence of a heptyl ester group attached to a 3,5-dinitrobenzoic acid moiety.
Preparation Methods
The synthesis of heptyl 3,5-dinitrobenzoate typically involves the esterification of 3,5-dinitrobenzoic acid with heptanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to form 3,5-dinitrobenzoyl chloride, which then reacts with heptanol to yield the ester . An alternative green chemistry approach involves the use of ionic liquids like (bmim)HSO4 under microwave irradiation to facilitate the esterification process .
Chemical Reactions Analysis
Heptyl 3,5-dinitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro groups in the compound can be reduced to amino groups using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to form 3,5-dinitrobenzoic acid and heptanol under basic conditions.
Scientific Research Applications
Heptyl 3,5-dinitrobenzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of heptyl 3,5-dinitrobenzoate involves its interaction with cellular membranes. The nitro groups in the compound are believed to interfere with the synthesis of ergosterol, a key component of fungal cell membranes, leading to cell membrane disruption and antifungal activity . The compound may also exhibit a multitarget mechanism of action, affecting various cellular processes .
Comparison with Similar Compounds
Heptyl 3,5-dinitrobenzoate can be compared with other 3,5-dinitrobenzoate esters, such as:
Ethyl 3,5-dinitrobenzoate: Exhibits potent antifungal activity against Candida species.
Propyl 3,5-dinitrobenzoate: Shows better biological activity profiles due to its shorter alkyl side chain.
Methyl 3,5-dinitrobenzoate: Used in studies for its antifungal properties.
This compound is unique due to its longer heptyl chain, which may influence its solubility and interaction with biological membranes.
Properties
CAS No. |
10478-05-4 |
|---|---|
Molecular Formula |
C14H18N2O6 |
Molecular Weight |
310.30 g/mol |
IUPAC Name |
heptyl 3,5-dinitrobenzoate |
InChI |
InChI=1S/C14H18N2O6/c1-2-3-4-5-6-7-22-14(17)11-8-12(15(18)19)10-13(9-11)16(20)21/h8-10H,2-7H2,1H3 |
InChI Key |
SALJFNLCUUKOMX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(Methoxycarbonyl)-5-methylfur-2-yl]acrylic acid](/img/structure/B14119552.png)

![N-(4-bromophenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14119564.png)
![3-(Thiophen-2-yl)benzo[b]thiophene](/img/structure/B14119568.png)
![3-[2-[3-[Diethoxy(methyl)silyl]propoxy]ethoxy]propyl-diethoxy-methylsilane](/img/structure/B14119569.png)

![3,7-Difluorodibenzo[b,d]iodol-5-ium trifluoromethanesulfonate](/img/structure/B14119585.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3,3-diphenyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B14119602.png)
![7-[6-(3,4-dihydro-1H-isoquinolin-2-yl)-6-oxohexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B14119605.png)




